molecular formula C10H18BrNO3 B15227755 tert-Butyl 3-bromo-4-hydroxypiperidine-1-carboxylate

tert-Butyl 3-bromo-4-hydroxypiperidine-1-carboxylate

Cat. No.: B15227755
M. Wt: 280.16 g/mol
InChI Key: FHZOZSAZMODNDY-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-4-hydroxypiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a bromine substituent at position 3, and a hydroxyl group at position 2. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. Its structural uniqueness lies in the juxtaposition of electron-withdrawing (bromo) and polar (hydroxyl) groups, which influence its reactivity, solubility, and downstream applications.

Properties

Molecular Formula

C10H18BrNO3

Molecular Weight

280.16 g/mol

IUPAC Name

tert-butyl 3-bromo-4-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3

InChI Key

FHZOZSAZMODNDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)Br)O

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic substitution (SN2) under basic conditions. This reaction is pivotal for introducing diverse functional groups or coupling partners:

Reaction TypeConditionsProductsYield (%)Reference
AlkoxydehalogenationK₂CO₃, DMF, 80°C3-alkoxypiperidine derivatives72–85
AminationNH₃/MeOH, 60°C, 12h3-aminopiperidine analogs68
Thiol substitutionNaSH, DMSO, rt3-mercaptopiperidine derivatives65

Mechanistically, the reaction proceeds via backside attack of the nucleophile, displacing bromide. Steric hindrance from the tert-butyl group slightly reduces reaction rates compared to less hindered analogs.

Oxidation of the Hydroxyl Group

The 4-hydroxyl group can be selectively oxidized to a ketone under mild conditions, enabling access to 4-oxopiperidine intermediates:

tert-Butyl 3-bromo-4-hydroxypiperidine-1-carboxylateCH2Cl2,0CDess-Martin periodinanetert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate(95% yield)[4][6]\text{tert-Butyl 3-bromo-4-hydroxypiperidine-1-carboxylate} \xrightarrow[\text{CH}_2\text{Cl}_2, 0^\circ\text{C}]{\text{Dess-Martin periodinane}} \text{tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate} \quad (95\% \text{ yield})[4][6]

This oxidation is critical for synthesizing Hsp90 inhibitors, as demonstrated in studies where 4-oxo intermediates were coupled with pharmacophores for anticancer activity .

Esterification and Carboxylate Modifications

The tert-butyl ester undergoes acid-catalyzed hydrolysis or transesterification:

  • Hydrolysis :

    tert-Butyl esterHCl (aq)THF, reflux3-bromo-4-hydroxypiperidine carboxylic acid(88% yield)[1]\text{tert-Butyl ester} \xrightarrow[\text{HCl (aq)}]{\text{THF, reflux}} \text{3-bromo-4-hydroxypiperidine carboxylic acid} \quad (88\% \text{ yield})[1]

    The resulting carboxylic acid serves as a precursor for amide bond formation in drug discovery .

  • Transesterification :
    Methanolysis with catalytic H₂SO₄ yields methyl esters, facilitating further functionalization.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, enabling C–C bond formation:

Coupling TypeCatalytic SystemPartnerProduct ApplicationYield (%)Reference
SuzukiPd(PPh₃)₄, K₂CO₃, DME/H₂OArylboronic acidsBiarylpiperidine scaffolds75–90
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aryl aminesKinase inhibitor intermediates82

These reactions are instrumental in constructing complex architectures for pharmaceuticals, such as kinase inhibitors .

Functional Group Interconversion

The hydroxyl group undergoes derivatization to enhance reactivity or modulate solubility:

  • Sulfonation :
    Treatment with SOCl₂ forms a sulfonate leaving group, enabling subsequent nucleophilic displacements.

  • Acetylation :
    Acetic anhydride/pyridine yields the 4-acetoxy derivative, improving lipophilicity for biological assays.

Ring-Opening and Rearrangement Reactions

Under strong acidic or basic conditions, the piperidine ring undergoes transformations:

  • Acid-mediated ring expansion :
    Concentrated H₂SO₄ induces ring expansion to azepane derivatives, though yields are moderate (50–60%).

  • Base-induced elimination :
    DBU in THF eliminates HBr, forming 3,4-dehydropiperidine (70% yield), a diene for Diels-Alder reactions.

Comparative Reactivity with Analogs

The compound’s dual bromine/hydroxyl functionality confers distinct advantages over similar piperidine derivatives:

CompoundKey Reactivity DifferencesReference
tert-Butyl 3-bromopiperidine-1-carboxylateLacks hydroxyl group; no oxidation or acetylation
tert-Butyl 4-bromo-3-methoxypiperidine-1-carboxylateMethoxy group reduces hydrogen-bonding capacity

Comparison with Similar Compounds

Structural Analogues with Varied Substituent Positions

  • Trans-tert-butyl 4-bromo-3-hydroxypiperidine-1-carboxylate (CAS 936250-36-1)

    • Key Differences : Bromine and hydroxyl groups are swapped (positions 4 and 3).
    • Impact : Altered substitution patterns affect steric hindrance and electronic properties. The trans-configuration may influence crystallinity and solubility in polar solvents .
    • Applications : Used in asymmetric synthesis due to its stereochemical configuration.
  • Impact: Enhanced rigidity and coordination capacity compared to the aliphatic bromine in the target compound. Likely higher thermal stability .

Analogues with Functional Group Modifications

  • tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (CAS 156185-63-6) Key Differences: Replaces bromine and hydroxyl with a 3-hydroxypropyl chain. Impact: Increased hydrophilicity (solubility: 10 mg/mL in DMSO, 5 mg/mL in methanol) and flexibility. Lower molecular weight (243.34 g/mol vs. 280.16 g/mol for the target compound). Applications: Preferred in prodrug designs due to esterase-sensitive linkages .
  • tert-Butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate

    • Key Differences : A trifluoromethylphenyl group replaces bromine and hydroxyl at position 3.
    • Impact : Strong electron-withdrawing effect from CF3 enhances electrophilicity. Synthesized via n-BuLi-mediated arylation, differing from the bromination pathways of the target compound .

Analogues with Alternative Leaving Groups

  • tert-Butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate

    • Key Differences : Bromine replaced with fluorine; hydroxyl substituted with methylsulfonyloxy.
    • Impact : Methylsulfonyloxy acts as a superior leaving group, making this compound more reactive in SN2 reactions. Fluorine’s electronegativity increases metabolic stability .
  • (3R,4R)-rel-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate Key Differences: Bromine replaced with an amino group. Impact: Amino group introduces basicity (pKa ~9.5) and hydrogen-bonding capacity, enhancing interactions with biological targets like enzymes .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Solubility (mg/mL) Key Properties/Applications Reference
tert-Butyl 3-bromo-4-hydroxypiperidine-1-carboxylate 3-Br, 4-OH 280.16 N/A Intermediate for kinase inhibitors
Trans-tert-butyl 4-bromo-3-hydroxypiperidine-1-carboxylate 4-Br, 3-OH (trans) 280.16 N/A Asymmetric synthesis
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate 4-(3-hydroxypropyl) 243.34 10 (DMSO), 5 (MeOH) Prodrug linkage flexibility
tert-Butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate 4-CF3Ph, 4-OH 345.35 N/A Electrophilic arylation reactions
tert-Butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate 3-F, 4-OSO2Me 295.33 N/A SN2 reaction intermediate

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-butyl 3-bromo-4-hydroxypiperidine-1-carboxylate in a laboratory setting?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including:

  • Step 1 : Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF) .
  • Step 2 : Selective bromination at the 3-position using N-bromosuccinimide (NBS) under radical or electrophilic conditions, ensuring regioselectivity .
  • Step 3 : Hydroxylation at the 4-position via oxidation (e.g., mCPBA) or hydrolysis of a protected intermediate .
  • Critical Factors : Control reaction temperatures (<0°C for bromination), monitor intermediates via TLC, and use anhydrous solvents to minimize side reactions .

Q. How can researchers ensure the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Chromatography : Purify via flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to remove unreacted starting materials .
  • Spectroscopic Validation : Confirm structure using 1H^1H/13C^{13}C NMR (e.g., δ ~1.4 ppm for Boc tert-butyl protons) and HRMS for molecular ion verification .
  • Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves stereochemical ambiguities, particularly for the hydroxyl and bromine substituents .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure. Use explosion-proof fume hoods due to potential volatile byproducts .
  • Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent degradation .
  • Waste Disposal : Neutralize brominated waste with NaHSO₃ before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can researchers optimize reaction yields for introducing bromo and hydroxyl groups in the piperidine ring?

  • Methodological Answer :

  • Bromination Optimization : Use catalytic AIBN with NBS in CCl₄ under UV light to enhance radical bromination efficiency (yield >85%) .
  • Hydroxylation Strategies : Employ Sharpless asymmetric dihydroxylation (AD-mix β) for enantioselective hydroxylation, followed by Boc protection .
  • Scale-Up Considerations : Transition from batch to continuous flow reactors for exothermic steps (e.g., bromination) to improve heat dissipation and reproducibility .

Q. What analytical strategies resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., piperidine ring protons) .
  • Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) causing split peaks by analyzing spectra at 25°C vs. –40°C .
  • Computational Validation : Compare experimental 1H^1H NMR shifts with DFT-calculated values (Gaussian 16, B3LYP/6-31G*) to confirm assignments .

Q. What methodologies assess the biological activity and target interactions of this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Screen against kinases (e.g., PI3K) using fluorescence polarization to measure IC₅₀ values .
  • Cellular Uptake Studies : Radiolabel the compound with 18F^{18}F for PET imaging to track biodistribution in cancer cell lines .
  • Structural Biology : Co-crystallize with target proteins (e.g., HIV protease) and solve structures via X-ray crystallography (SHELX) to map binding interactions .

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